

The Versatile Scaffold: Applications of 3-Aminomethyl-phenylacetic Acid in Modern Drug Discovery

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Compound of Interest

Compound Name: *3-Aminomethyl-phenylacetic acid*

Cat. No.: *B056835*

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Introduction: Unveiling the Potential of a Bifunctional Building Block

In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery of novel therapeutics. **3-Aminomethyl-phenylacetic acid** is one such scaffold that has garnered significant interest.^[1] This bifunctional organic compound, featuring a primary amine and a carboxylic acid connected to a central phenyl ring, offers a unique combination of structural rigidity and synthetic tractability.^[1] Its architecture allows for the precise spatial orientation of pharmacophoric elements, making it an ideal building block for a diverse range of therapeutic agents, from enzyme inhibitors and peptide mimetics to the sophisticated architecture of proteolysis-targeting chimeras (PROTACs).^{[1][2]} This guide provides an in-depth exploration of the applications of **3-Aminomethyl-phenylacetic acid** in drug discovery, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.

Physicochemical Properties and Synthetic Versatility

The utility of **3-Aminomethyl-phenylacetic acid** as a scaffold is rooted in its fundamental chemical properties.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO ₂	PubChem CID: 22247029[3]
Molecular Weight	165.19 g/mol	PubChem CID: 22247029[3]
IUPAC Name	2-[3-(aminomethyl)phenyl]acetic acid	PubChem CID: 22247029[3]
XLogP3	-1.8	PubChem CID: 22247029[3]

The presence of both an amine and a carboxylic acid allows for orthogonal chemical modifications. The amine can be readily acylated, alkylated, or used in reductive amination, while the carboxylic acid is amenable to esterification or amidation. This dual functionality is key to its role as a versatile linker and scaffold.

Application I: A Central Linker in Proteolysis-Targeting Chimeras (PROTACs)

A groundbreaking application of **3-Aminomethyl-phenylacetic acid** is its use as a linker in the design of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4]

Case Study: The PTP1B/TC-PTP Dual Degrader DU-14

A prime example is the development of DU-14, a highly potent and selective small molecule degrader of both Protein Tyrosine Phosphatase 1B (PTP1B) and T-Cell Protein Tyrosine Phosphatase (TC-PTP).[5][6] These two phosphatases are negative regulators in T-cell activation and tumor antigen presentation, making them compelling targets for cancer immunotherapy.[1][5] The PROTAC DU-14 utilizes a derivative of **3-Aminomethyl-phenylacetic acid** to link a potent PTP1B/TC-PTP inhibitor to a von Hippel-Lindau (VHL) E3 ligase ligand.[2][7]

The lead dual PROTAC molecule, DU-14, degrades both PTP1B and TC-PTP with low nanomolar efficacy in multiple cell lines.[5] This degradation enhances IFN- γ signaling and

antigen presentation in tumor cells and promotes the activation of CD8+ T-cells.^{[5][6]} In preclinical studies, DU-14 has been shown to block tumor growth in a syngeneic mouse model, demonstrating its potential as a novel cancer immunotherapeutic agent.^[5]

Workflow for PROTAC Synthesis and Evaluation

Caption: General workflow for the synthesis and evaluation of a PROTAC.

Protocol: Synthesis of a PROTAC using 3-Aminomethyl-phenylacetic Acid Linker (Representative)

This protocol provides a representative procedure for the amide coupling reactions involved in synthesizing a PROTAC like DU-14. Note: This is a generalized protocol based on standard amide coupling techniques; for the exact, validated procedure for DU-14, consulting the primary literature (Dong J, et al. Angew Chem Int Ed Engl. 2023) is recommended.

Step 1: Protection of **3-Aminomethyl-phenylacetic Acid** (if necessary)

Depending on the synthetic strategy, one of the functional groups may need to be protected. For instance, the amine can be protected with a Boc group, and the carboxylic acid can be protected as a methyl or ethyl ester.

Step 2: Amide Coupling with the "Warhead" (Target Protein Ligand)

- Materials: Boc-protected **3-Aminomethyl-phenylacetic acid**, PTP1B/TC-PTP inhibitor with a free amine or carboxylic acid, HATU (or a similar coupling reagent), and DIPEA in anhydrous DMF.
- Procedure:
 - Dissolve Boc-protected **3-Aminomethyl-phenylacetic acid** (1.0 eq) in anhydrous DMF.
 - Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
 - Add the PTP1B/TC-PTP inhibitor (1.0 eq) to the reaction mixture.
 - Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

- Upon completion, quench the reaction with water and extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the coupled product by flash column chromatography.

Step 3: Deprotection

- Procedure:
 - Dissolve the purified product from Step 2 in a solution of TFA in DCM (e.g., 20% v/v).
 - Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
 - Remove the solvent and excess TFA under reduced pressure.

Step 4: Amide Coupling with the E3 Ligase Ligand

- Materials: The deprotected intermediate from Step 3, VHL ligand with a free carboxylic acid, HATU, and DIPEA in anhydrous DMF.
- Procedure:
 - Follow a similar amide coupling procedure as in Step 2, using the deprotected intermediate as the amine component and the VHL ligand as the carboxylic acid component.
 - Purify the final PROTAC molecule by preparative HPLC.

Application II: Scaffold for CNS-Active Agents and Other Therapeutics

The structural similarity of **3-Aminomethyl-phenylacetic acid** to neurotransmitters like GABA and phenylalanine suggests its potential as a scaffold for developing drugs targeting the central

nervous system (CNS).^[1] Its physicochemical properties can be tuned to enhance blood-brain barrier penetration, a critical factor for CNS drug discovery.^[2]

Derivatives of **3-Aminomethyl-phenylacetic acid** have been investigated for a range of therapeutic applications, including:

- Antiarrhythmic Agents: Esters of mono- and bis(aminomethyl)phenylacetic acid have been synthesized and evaluated for their antiarrhythmic properties.
- Analgesic and Anxiolytic Agents: Pharmacological studies of certain derivatives have revealed potential analgesic and anxiolytic activities.^[8]
- Immunomodulating Agents: Phenylacetic acid derivatives have been explored for their immunomodulating activities.

Protocol: General Synthesis of 3-Aminomethyl-phenylacetic Acid Derivatives via Amide Bond Formation

This protocol outlines a general method for synthesizing a library of amide derivatives of **3-Aminomethyl-phenylacetic acid** for structure-activity relationship (SAR) studies.

- Materials: **3-Aminomethyl-phenylacetic acid** hydrochloride, a diverse set of carboxylic acids (R-COOH), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBr (Hydroxybenzotriazole), and a suitable base (e.g., triethylamine or DIPEA) in an appropriate solvent like DMF or DCM.
- Procedure:
 - In a reaction vessel, dissolve the carboxylic acid (1.0 eq) in the chosen solvent.
 - Add EDC (1.2 eq) and HOBr (1.2 eq) and stir for 15 minutes at 0 °C.
 - In a separate flask, suspend **3-Aminomethyl-phenylacetic acid** hydrochloride (1.1 eq) in the same solvent and add the base (2.2 eq).
 - Add the amine solution to the activated carboxylic acid solution.

- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, work up the reaction by washing with aqueous acid, base, and brine.
- Dry the organic layer and concentrate to yield the crude product, which can then be purified by crystallization or column chromatography.

Structure-Activity Relationship (SAR) Exploration Workflow

Caption: Workflow for SAR exploration using the **3-Aminomethyl-phenylacetic acid** scaffold.

Conclusion: A Scaffold with a Bright Future

3-Aminomethyl-phenylacetic acid stands out as a highly valuable and versatile building block in the arsenal of medicinal chemists. Its bifunctional nature provides a robust platform for the synthesis of complex molecules with diverse therapeutic applications. From its pivotal role in the development of next-generation cancer immunotherapies like PROTACs to its potential as a scaffold for CNS-active agents, the applications of **3-Aminomethyl-phenylacetic acid** are continually expanding. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable molecule in their drug discovery endeavors.

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